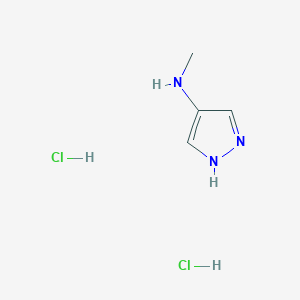

N-methyl-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-1H-pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c1-5-4-2-6-7-3-4;;/h2-3,5H,1H3,(H,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIMGJHELBSZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CNN=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375471-70-7 | |

| Record name | N-methyl-1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The preparation of N-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the following key steps:

- Halogenation of a nitropyrazole precursor

- Catalytic reduction under hydrogen atmosphere

- Formation of the dihydrochloride salt

Detailed Preparation Methodology

Starting Material: 4-Nitropyrazole

The synthesis begins with 4-nitropyrazole, which undergoes halogenation and reduction steps to introduce the amine group and methyl substitution.

Halogenation and Reduction Process

Halogenation : 4-nitropyrazole is halogenated at the 3-position using hydrochloric acid (HCl) in concentrations ranging from about 31% to 38% (approximately 10 M to 12.4 M). The process is typically conducted in the presence of an alcoholic solvent such as ethanol or isopropanol, with solvent-to-HCl volume ratios between 1:99 and 3:4, preferably around 1:9.

Reduction : The halogenated intermediate is then reduced catalytically using hydrogen gas under controlled pressure and temperature conditions. Pressures range from 100 kPa (1 atm) to 6000 kPa (about 870 psia), with typical temperatures between 20°C and 60°C, optimally 30°C to 40°C.

Catalysts : Palladium on alumina (Pd/Al2O3) is a common catalyst, generally loaded at 0.003 mol% to 3 mol% relative to 4-nitropyrazole. Alternative catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C), which offer higher selectivity and easier filtration compared to Pd/Al2O3.

Reaction Conditions and Optimization

| Parameter | Range/Value | Notes |

|---|---|---|

| Hydrochloric acid conc. | 31% - 38% (10 M - 12.4 M) | Optimal at ~37% (12 M) for halogenation |

| Alcoholic solvent ratio | 1:99 to 3:4 (v/v) | Ethanol or isopropanol preferred |

| Hydrogen pressure | 100 kPa to 6000 kPa | Typical 100 kPa to 800 kPa for lab scale |

| Temperature | 20°C to 60°C | Optimal 30°C to 40°C |

| Catalyst loading | 0.003 mol% to 3 mol% Pd | Pd/Al2O3, Pd/C, or Pt/C catalysts used |

| Catalyst type | Pd/Al2O3, Pd/C, Pt/C | Pd/C and Pt/C provide higher selectivity and easier filtration |

Catalyst Selection and Effects

Pd/Al2O3 Catalyst : Provides effective reduction but may cause filtration challenges and potential aluminum salt contamination downstream.

Pd/C and Pt/C Catalysts : Offer higher selectivity (>95%) and faster reaction rates at lower HCl concentrations. Filtration is easier, and contamination issues are minimized.

Additional Catalysts : Other palladium catalysts (e.g., palladium(II) acetate, palladium(II) chloride) and platinum catalysts (e.g., platinum(II) chloride, chloroplatinic acid hydrate) can be used depending on specific process requirements.

Process Scale and Equipment

The synthesis can be conducted in various reactor types, including glass reactors, glass-lined Hastelloy C reactors, and autoclaves. Industrial scale processes have been reported in reactors ranging from 50 L to 95,000 L capacity, with preferred volumes between 3,700 L and 38,000 L.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenation | 4-nitropyrazole + 31-38% HCl + ethanol (1:9 v/v) | Selective halogenation at 3-position |

| Reduction | H2 gas (100-6000 kPa), Pd/Al2O3 or Pd/C or Pt/C catalyst, 20-60°C | Reduction of nitro to amine, high selectivity |

| Salt formation | Treatment with HCl, base (NaHCO3 or triethylamine) | Formation of dihydrochloride salt |

| Purification | Filtration, solvent evaporation, chromatography (if needed) | High purity product (>95% selectivity) |

Research Findings and Notes

- The use of Pt/C catalyst improves selectivity and reduces reaction time compared to Pd/Al2O3.

- Lower HCl concentrations with Pt/C or Pd/C catalysts improve selectivity and reduce impurities.

- The process avoids aluminum salt contamination by preferring carbon-supported catalysts.

- Reaction conditions are mild, allowing scalability and industrial applicability with high yields (up to 68% isolated yield reported for related compounds).

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-methyl-1H-pyrazol-4-amine N-oxide.

Reduction: Formation of N-methyl-1H-pyrazol-4-amine.

Substitution: Formation of various substituted pyrazoles depending on the substituent used.

Scientific Research Applications

Pharmaceutical Development

N-Methyl-1H-pyrazol-4-amine dihydrochloride serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have shown potential in treating neurological disorders and other medical conditions.

Case Study: Edaravone Analogs

Research has demonstrated the synthesis of 4-aminopyrazol-5-ols as analogs to Edaravone, a potent antioxidant used clinically. The synthesized compounds exhibited significant antioxidant activities, with lead compounds showing effective radical-binding properties in various tests (ABTS, FRAP, ORAC) .

| Compound | ABTS TEAC | FRAP TE | ORAC TE |

|---|---|---|---|

| 4-Amino-3-methyl-1-phenylpyrazol-5-ol | 0.93 | 0.98 | 4.39 |

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides.

Case Study: Pesticidal Compounds

A patent describes processes for preparing pesticidal thioethers using pyrazole derivatives. These compounds are crucial for developing effective pest control agents that improve crop yields . The synthetic processes yield high selectivity for the desired products, demonstrating the compound's utility in agricultural chemistry.

Material Science

The compound is also applied in material science for creating advanced materials such as polymers and coatings that require specific chemical properties.

Properties and Applications

This compound's unique chemical structure allows it to be integrated into materials that demand durability and performance under various environmental conditions. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Biochemical Research

In biochemical research, this compound acts as a valuable reagent in various assays.

Enzyme Interactions

The compound has been shown to facilitate studies on enzyme interactions and metabolic pathways, providing insights into biochemical processes at the molecular level . Its role as a reagent allows researchers to explore complex biological systems effectively.

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying other compounds.

Application in Detection Methods

The compound aids in developing analytical techniques that provide accurate results across various laboratory settings. It is particularly useful in methods requiring high sensitivity and specificity in detecting target analytes .

Mechanism of Action

The mechanism of action of N-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Pyrazole Cores

Table 1: Key Pyrazole-Based Dihydrochloride/Hydrochloride Derivatives

Key Observations :

- Counterion Impact: The dihydrochloride form (e.g., CAS 69843-13-6) typically offers higher solubility in aqueous media compared to the monohydrochloride analog (CAS 127107-23-7) .

Pyrimidine-Pyrazole Hybrids

Table 2: Pyrimidine Derivatives with Pyrazole Amine Substituents

Key Observations :

- Bioactivity: These hybrids (e.g., compound 17) are designed as CDK2 inhibitors, where the pyrazole amine acts as a hydrogen-bond donor for kinase binding .

- Thermal Stability : Higher melting points (e.g., 283°C for compound 18) correlate with increased crystallinity due to hydrogen-bonding networks from acetamide groups .

Heterocyclic Modifications

Table 3: Compounds with Additional Heterocycles

Key Observations :

Biological Activity

N-methyl-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects, supported by relevant case studies and research findings.

This compound has the following chemical properties:

- Molecular Formula : C₄H₉Cl₂N₃

- Molecular Weight : 170.04 g/mol

- CAS Number : 1375471-70-7

1. Anti-inflammatory and Analgesic Activity

Research indicates that pyrazolone derivatives, including N-methyl-1H-pyrazol-4-amine, exhibit significant anti-inflammatory and analgesic properties. The mechanism of action primarily involves the inhibition of cyclooxygenases (COXs), which play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. This inhibition leads to reduced inflammation and pain sensation .

Table 1: Summary of Anti-inflammatory Studies

2. Antitumor Activity

N-methyl-1H-pyrazol-4-amine has been investigated for its antitumor properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Table 2: Antitumor Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 12.50 | Cell cycle arrest |

3. Antimicrobial Activity

The antimicrobial properties of N-methyl-1H-pyrazol-4-amine have also been documented. Studies reveal its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Table 3: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study involving rats, administration of this compound resulted in a significant reduction in inflammatory markers compared to untreated controls. The study highlighted its potential as a safer alternative to traditional NSAIDs, which are often associated with gastrointestinal side effects .

Case Study 2: Antitumor Efficacy in Human Cell Lines

A recent investigation into the antitumor effects of pyrazolone derivatives showed that N-methyl-1H-pyrazol-4-amine effectively inhibited the growth of MCF7 cells at concentrations as low as 3.79 µM. This suggests that further development could lead to promising cancer therapeutics .

Q & A

Q. What are the standard synthetic methodologies for preparing N-methyl-1H-pyrazol-4-amine dihydrochloride and related derivatives?

- Methodological Answer : A common approach involves coupling reactions using carbodiimide reagents (e.g., EDCI) and activators (e.g., HOBt) in polar aprotic solvents like DMF. For example, intermediates can be synthesized via condensation of halogenated pyrimidines with amine-functionalized pyrazoles under mild conditions (room temperature, 30-minute stirring), followed by acidification to form the dihydrochloride salt . Purification often employs preparative TLC or recrystallization from ethanol . Variations include alkylation of pyrazole amines with chloroacetamide derivatives, as seen in structurally similar compounds .

Q. How is this compound characterized in academic research?

- Methodological Answer : Characterization typically includes:

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., methyl groups at δ ~2.6 ppm, pyrazole ring protons at δ ~7.4–8.1 ppm) .

- Mass spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H] peaks) .

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) to resolve bond lengths/angles, with ORTEP-3 for graphical representation .

Q. What are common impurities or byproducts observed during synthesis, and how are they addressed?

- Methodological Answer : Impurities often arise from incomplete coupling (e.g., unreacted halogenated precursors) or isomerization. Techniques include:

- Chromatographic separation : Silica gel column chromatography or preparative TLC (e.g., PE:EA = 8:1) .

- Acid-base extraction : Washing with HCl/NaOH to remove unreacted amines or acidic byproducts .

- Reference standards : Use of certified impurities (e.g., triazolo-pyridinone derivatives) for calibration .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when refining the structure of N-methyl-1H-pyrazol-4-amine derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or disordered solvent molecules. Strategies include:

- SHELXL refinement : Apply restraints for thermal parameters and use TWIN/BASF commands for twinned data .

- Validation tools : Check R-factor convergence (target <0.05) and analyze residual electron density maps for missing atoms .

- Complementary techniques : Pair X-ray data with DFT calculations to validate geometric parameters .

Q. What strategies optimize reaction yields in multi-step syntheses of pyrazole-dihydrochloride analogs?

- Methodological Answer :

- Reagent stoichiometry : Use 2:1 molar ratios of amine to halogenated precursor to drive coupling to completion .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., nitration) .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps to enhance efficiency .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of pyrazole-dihydrochloride compounds?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Functional group swaps : Replace methyl with trifluoromethyl to assess hydrophobicity effects on receptor binding .

- Halogen scanning : Introduce Cl/F at aryl positions to modulate electron-withdrawing properties and metabolic stability (e.g., 5-fluoro analogs show improved kinase inhibition) .

- Bioassays : Test analogs against target enzymes (e.g., CDK2) using fluorescence polarization or calorimetry .

Q. What experimental conditions influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- pH control : Store at pH 4–6 (HCl-adjusted) to prevent decomposition of the dihydrochloride salt .

- Temperature : Avoid prolonged exposure to >25°C; lyophilization is recommended for long-term storage .

- Light sensitivity : Use amber vials to protect against photodegradation, as observed in similar Mannich base derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.